molecular formula C6H3Cl2NOS B2826899 2,4-Dichloro-1-(sulfinylamino)benzene CAS No. 21250-19-1

2,4-Dichloro-1-(sulfinylamino)benzene

Cat. No.: B2826899
CAS No.: 21250-19-1
M. Wt: 208.06
InChI Key: PJVDLEDRUFFYKO-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(sulfinylamino)benzene (molecular formula: C₆H₄ClNOS) is a chlorinated aromatic compound featuring a sulfinylamino (-N=S=O) functional group at the 1-position and chlorine substituents at the 2- and 4-positions of the benzene ring. Its SMILES notation is C1=CC(=CC=C1N=S=O)Cl, and its InChIKey is GTKDDSPQJMLGOM-UHFFFAOYSA-N . The sulfinylamino group confers unique reactivity, particularly in nucleophilic and electrophilic substitution reactions, while the chlorine substituents enhance electron-withdrawing effects, influencing stability and environmental persistence.

Properties

IUPAC Name

2,4-dichloro-1-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVDLEDRUFFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-1-(sulfinylamino)benzene is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has been studied for potential applications in drug development and understanding its toxicological effects. This article details the compound's biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6Cl2NOS
  • CAS Number : 21250-19-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in enzyme activity and receptor signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown efficacy in vitro against several cancer cell lines.
  • Toxicity : The compound's toxicity profile reveals significant concerns. Chronic exposure has been linked to hepatotoxicity and carcinogenic effects in animal models. Notably, studies indicate a dose-dependent increase in liver tumors in rodents exposed to high concentrations over prolonged periods .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.

Case Study 3: Toxicological Assessment

A chronic toxicity study conducted on male and female mice reported a significant increase in hepatocellular adenomas at doses exceeding 3000 ppm. The study highlighted that prolonged exposure resulted in decreased survival rates and increased body weight loss compared to control groups .

Toxicological Data Summary

Study TypeOrganismDose (ppm)Observed Effects
Chronic ToxicityMice3000Increased incidence of liver tumors
Antimicrobial EfficacyBacterial Strains32 - 16Inhibition of bacterial growth
Anticancer ActivityMCF-7 Cells50 µMInduction of apoptosis

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2,4-dichloro-1-(sulfinylamino)benzene, highlighting substituents, functional groups, and physical properties:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₄ClNOS Cl (2,4), -N=S=O (1) 189.62 Intermediate in organic synthesis
2,4-Dimethyl-1-(sulfinylamino)benzene C₈H₉NOS CH₃ (2,4), -N=S=O (1) 167.23 Discontinued lab reagent
2-Chloro-4-methyl-1-(sulfinylamino)benzene C₇H₆ClNOS Cl (2), CH₃ (4), -N=S=O (1) 187.65 Predicted boiling point: 282.0±33.0 °C
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene C₈H₆Cl₃O₂S Cl (2,4), -SO₂-(CH₂CH₂Cl) (1) 291.56 High reactivity; used in specialty synthesis
Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) C₁₂H₇Cl₂NO₃ Cl (2,4), -O-(4-NO₂C₆H₄) (1) 284.10 Banned herbicide (carcinogenic)

Key Observations :

  • Substituent Effects : Replacement of chlorine with methyl groups (e.g., 2,4-dimethyl analog) reduces molecular weight and polarity, likely lowering boiling points compared to chlorinated derivatives .
  • Functional Group Impact: Sulfonyl (-SO₂-) groups (e.g., in 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene) increase molecular weight and stability compared to sulfinylamino (-N=S=O) analogs .
  • Regulatory Status: Nitrofen, a phenoxy derivative with a nitro group, was banned due to carcinogenicity and reproductive toxicity, underscoring the risks of nitro-aromatic substituents .

Toxicity and Regulatory Considerations

  • Nitrofen: Classified as a Category 2 carcinogen and reproductive toxin, nitrofen’s ban highlights the hazards of combining chlorinated aromatic cores with nitro groups .
  • Sulfinylamino vs. Sulfonyl Derivatives: Sulfinamides (-N=S=O) are generally less stable than sulfonamides (-SO₂-NR₂), which may influence the toxicity and handling requirements of this compound compared to its sulfonyl analogs .

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